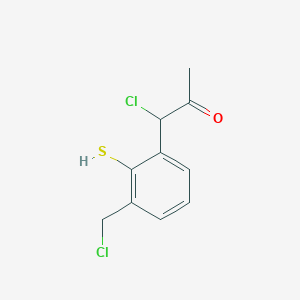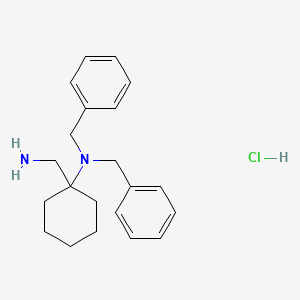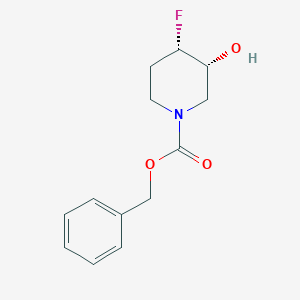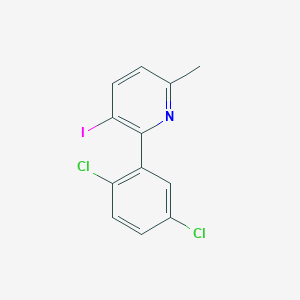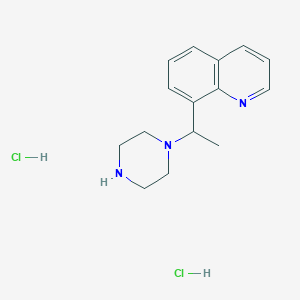![molecular formula C21H24F3N3O2S B14037838 2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine is a complex organic compound with the molecular formula C21H24F3N3O2S and a molecular weight of 439.50 . This compound is characterized by its unique structure, which includes a trifluoromethyl group and a sulfonyl group attached to a pyrazino[1,2-A]pyrazine core. It is primarily used for research purposes .
Métodos De Preparación
The synthesis of 2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the pyrazino[1,2-A]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: This step is achieved through a substitution reaction where a benzyl group is introduced to the core structure.
Attachment of the trifluoromethyl phenyl sulfonyl group: This step involves the reaction of the intermediate compound with a trifluoromethyl phenyl sulfonyl reagent under specific conditions.
Análisis De Reacciones Químicas
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine can be compared with similar compounds such as:
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound shares the trifluoromethyl phenyl group but has a different core structure.
PBDTTBI and PBDTBBT: These are low band gap conjugated polymers with similar trifluoromethyl phenyl groups but different applications in solar cells.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H24F3N3O2S |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
8-benzyl-2-[4-(trifluoromethyl)phenyl]sulfonyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazine |
InChI |
InChI=1S/C21H24F3N3O2S/c22-21(23,24)18-6-8-20(9-7-18)30(28,29)27-13-12-26-11-10-25(15-19(26)16-27)14-17-4-2-1-3-5-17/h1-9,19H,10-16H2 |
Clave InChI |
QOBYHEQXLSKPKE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2N1CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


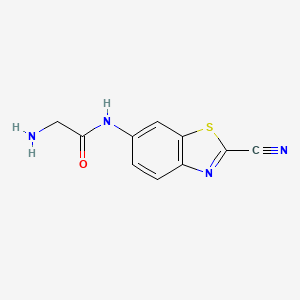

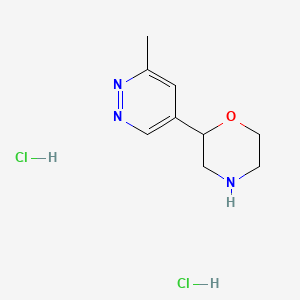
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
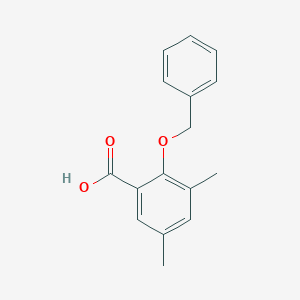



![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
